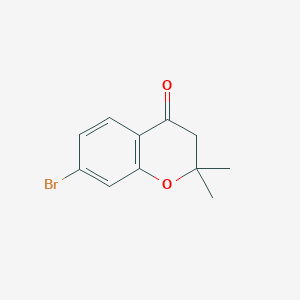

7-Bromo-2,2-dimethylchroman-4-one

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-bromo-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVDUIIUXMKXQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 7 Bromo 2,2 Dimethylchroman 4 One and Its Derivatives

Strategies for Direct Synthesis of the Chroman-4-one Core

The construction of the chroman-4-one framework can be achieved through several synthetic routes, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Catalytic Hydrogenation Approaches (e.g., Wilkinson's catalyst)

Catalytic hydrogenation presents a method for the synthesis of chroman-4-ones from corresponding chromones. Wilkinson's catalyst, chloridotris(triphenylphosphine)rhodium(I) ([RhCl(PPh₃)₃]), is a well-known homogeneous catalyst for the hydrogenation of alkenes. wikipedia.orgambeed.com The synthesis of 7-Bromochroman-4-one has been accomplished through the hydrogenation of 7-Bromo-4H-chromen-4-one using Wilkinson's catalyst. chemicalbook.com Optimal conditions for this transformation were identified as using ethanol (B145695) as the solvent at 70°C under a hydrogen pressure of 0.3 MPa for 20 hours, affording a 79.8% yield. chemicalbook.com The mechanism of hydrogenation with Wilkinson's catalyst typically involves the oxidative addition of hydrogen, coordination of the alkene, migratory insertion, and reductive elimination to yield the saturated product. wikipedia.org While effective, this method's industrial application can be hampered by the cost of the rhodium catalyst and the need to remove it from the final product. A solvent study on the hydrogenation of chromone (B188151) indicated that dichloromethane (B109758) (DCM) was the preferred solvent over acetone (B3395972) and tetrahydrofuran, yielding 4-chromanone (B43037) in 46.2% yield. ufs.ac.za

Condensation and Cyclization Reactions (e.g., Friedel-Crafts acylation, reaction of phenols with 3,3-dimethylacryloyl chloride/acid)

A prevalent and versatile method for synthesizing 2,2-dimethylchroman-4-ones involves the reaction of phenols with 3,3-dimethylacrylic acid or its corresponding acyl chloride. herts.ac.uksigmaaldrich.comresearchgate.net This reaction often proceeds via a Friedel-Crafts acylation mechanism, where a Lewis acid catalyst facilitates the electrophilic attack of the acylating agent on the aromatic ring of the phenol (B47542). sigmaaldrich.commasterorganicchemistry.com The subsequent intramolecular cyclization, typically an oxa-Michael addition, forms the chroman-4-one ring system. d-nb.info

The reaction of resorcinols with 3,3-dimethylacrylic acid in the presence of methanesulfonic acid and phosphorus pentoxide has been shown to produce 7-hydroxy-2,2-dimethylchroman-4-one (B103241). arkat-usa.org The regioselectivity of the initial acylation is influenced by the substituents on the phenol ring. arkat-usa.orgresearchgate.net For instance, the reaction of 3-bromophenol (B21344) can be used to synthesize 7-bromo-2-methylchroman-4-one. prepchem.com Microwave-assisted synthesis has been explored as an efficient alternative to conventional heating for these reactions. arkat-usa.orgjst.go.jp

An alternative approach involves the aldol (B89426) condensation of o-hydroxyacetophenones with ketones or aldehydes, followed by an intramolecular cyclization to furnish the chroman-4-one skeleton. d-nb.infojocpr.com

| Phenol/Starting Material | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Resorcinol | 3,3-Dimethylacrylic acid | Methanesulfonic acid, P₂O₅ | 7-Hydroxy-2,2-dimethylchroman-4-one | arkat-usa.org |

| 3-Bromophenol | - | - | 7-Bromo-2-methylchroman-4-one | prepchem.com |

| o-Hydroxyacetophenones | Ketones/Aldehydes | Base-mediated aldol condensation | Substituted Chroman-4-ones | d-nb.infoacs.org |

Radical-Initiated Cascade Cyclization Pathways in Chroman-4-one Construction

Radical-initiated cascade cyclizations have emerged as a powerful and efficient strategy for the synthesis of functionalized chroman-4-ones. rsc.orgresearchgate.net These methods often involve the generation of a radical species that undergoes an intramolecular cyclization onto an appropriately positioned alkene, followed by further transformations to yield the final product. d-nb.inforsc.org

One such approach utilizes the cascade radical cyclization-coupling of 2-(allyloxy)arylaldehydes. rsc.org This process is initiated by the formation of an acyl radical, which then adds intramolecularly to the alkene. Subsequent coupling reactions can introduce a variety of functional groups at the C-3 position of the chroman-4-one ring. rsc.org Metal-free methods, for example using K₂S₂O₈ as an oxidant, have been developed for the synthesis of phosphinoylchroman-4-ones from 2-(allyloxy)benzaldehydes and diphenylphosphine (B32561) oxides. d-nb.infobeilstein-journals.org

Visible-light-induced photoredox catalysis has also been employed to initiate these radical cascades. nih.gov For instance, the reaction of 2-(allyloxy)arylaldehydes with N-(acyloxy)phthalimides under photoredox conditions generates alkyl radicals that participate in a cascade cyclization to afford 3-alkyl substituted chroman-4-ones. nih.gov These radical-based methods are attractive due to their mild reaction conditions and high functional group tolerance. researchgate.netnih.gov

Regioselective Bromination and Functional Group Interconversion

The bromine atom in bromo-substituted chroman-4-ones serves as a versatile handle for further synthetic modifications. Its position on the chroman-4-one scaffold is crucial for subsequent derivatization.

Bromination at C-3 and C-6 Positions of Chroman-4-one Scaffolds

The regioselective introduction of a bromine atom onto the chroman-4-one framework can be directed to either the heterocyclic ring or the aromatic ring, depending on the reaction conditions and the brominating agent used.

Bromination at the C-3 position of the chroman-4-one can be achieved using reagents like pyridinium (B92312) bromide perbromide (Py·Br₃). acs.org This reaction often proceeds through the enol form of the ketone. The introduction of a bromine atom at C-3 can stabilize the corresponding enolate, facilitating further alkylation at this position without ring-opening. rsc.org

Electrophilic aromatic substitution on the benzene (B151609) ring of the chroman-4-one allows for bromination at positions such as C-6. The use of brominating agents like N-bromosuccinimide (NBS) or bromine in a suitable solvent can lead to the selective bromination of the aromatic ring. evitachem.comrsc.org For example, bromination of 7-hydroxy-2,2-dimethylchroman-4-one with bromine in chloroform (B151607) yields the 6-bromo derivative. rsc.org The synthesis of (R)-2-(4-Amino-6-bromo-2,2-dimethylchroman-4-YL)-2,2-difluoroethanol involves the bromination at the 6-position using NBS. evitachem.com

| Substrate | Brominating Agent | Position of Bromination | Product | Reference |

|---|---|---|---|---|

| 2-Pentylchroman-4-one | Py·Br₃ | C-3 | 3-Bromo-2-pentylchroman-4-one | acs.org |

| 7-Methoxy-2,2-dimethylchroman-4-one | - | C-3 | 3-Bromo-7-methoxy-2,2-dimethylchroman-4-one | rsc.org |

| 7-Hydroxy-2,2-dimethylchroman-4-one | Br₂/CHCl₃ | C-6 | 6-Bromo-7-hydroxy-2,2-dimethylchroman-4-one | rsc.org |

| 2,2-Dimethylchroman-4-amine | NBS | C-6 | 6-Bromo-2,2-dimethylchroman-4-amine |

Substitution Reactions and Derivatization via Bromine Moiety (e.g., using organocuprates)

The bromine atom on the chroman-4-one scaffold, whether at the aromatic or heterocyclic ring, is a key functional group for introducing further molecular diversity through various substitution reactions. pressbooks.pubyoutube.com

Organocuprates, also known as Gilman reagents, are particularly useful for forming carbon-carbon bonds by reacting with alkyl, vinyl, and aryl halides. youtube.com These reagents can be used to displace the bromine atom in bromo-chroman-4-ones with a variety of organic groups. nih.govmdpi.com The reaction of organocuprates often proceeds via a conjugate addition mechanism when an α,β-unsaturated ketone is present. Lewis acids like trimethylsilyl (B98337) chloride (TMSCl) can accelerate these 1,4-conjugate additions. nih.govmdpi.comacs.org While direct examples of organocuprate reactions specifically on 7-Bromo-2,2-dimethylchroman-4-one are not detailed in the provided context, the principles of their reactivity with similar bromo-aromatic and bromo-heterocyclic systems are well-established.

Other transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are also powerful tools for the derivatization of bromo-substituted chroman-4-ones, allowing for the introduction of aryl, vinyl, and alkynyl groups, respectively.

Synthesis of Advanced this compound Analogues and Derivatives

The core structure of this compound serves as a valuable scaffold for the development of more complex analogues and derivatives. Advanced synthetic methodologies focus on introducing a variety of substituents at different positions of the chromanone ring system and controlling the stereochemistry of the resulting molecules.

Construction of Substituted Chroman-4-one Derivatives

The synthesis of substituted chroman-4-one derivatives, including analogues of this compound, is commonly achieved through several key strategies. A prevalent and efficient method is the one-step base-promoted condensation reaction. nih.govacs.org This reaction typically involves an aldol condensation between a substituted 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde, followed by an intramolecular oxa-Michael ring closure. nih.govacs.org The use of microwave irradiation in this process has been shown to significantly accelerate the reaction, allowing for the synthesis of 2-alkyl-chroman-4-ones in a matter of hours with low to high yields (17-88%). nih.gov

This methodology allows for substitution at various positions. For instance, starting with the appropriately substituted 2'-hydroxyacetophenone (e.g., 3'-bromo-2'-hydroxyacetophenone) and a selected aldehyde, one can construct chromanones with diverse functionalities. Research has demonstrated the synthesis of chroman-4-ones with substitutions at the 2-, 6-, and 8-positions. nih.govacs.org For example, 6,8-dibromo-2-pentylchroman-4-one has been synthesized and identified as a potent inhibitor of certain enzymes. acs.org

Another established route for preparing chroman-4-ones with substitutions on the aromatic ring is the cyclocondensation of a phenol with an α,β-unsaturated carboxylic acid, often in the presence of a strong acid like polyphosphoric acid. A bismuth(III) triflate-catalyzed tandem reaction sequence involving esterification, Fries rearrangement, and oxa-Michael ring closure has also been developed to prepare 4-chromanones from electron-rich phenols and unsaturated acids like 3,3-dimethylacrylic acid. researchgate.net

Furthermore, derivatization can be achieved by modifying a pre-existing chromanone core. For example, bromination at the C-3 position of a 2-alkyl-chroman-4-one using pyridinium tribromide (Py·Br₃) can introduce a bromine atom, which can then serve as a handle for further transformations. acs.org

| Methodology | Reactants | Key Conditions | Substitution Pattern Achieved | Reference |

|---|---|---|---|---|

| Base-Promoted Condensation / Oxa-Michael Addition | 2'-Hydroxyacetophenone derivative + Aldehyde | Diisopropylamine (B44863) (DIPA), EtOH, Microwave (160-170 °C) | 2-Alkyl, 6- and/or 8-Aryl Halogen/Alkyl | nih.gov |

| Cyclocondensation | Phenol derivative + α,β-Unsaturated Carboxylic Acid | Polyphosphoric Acid (PPA) | Aromatic ring substitution | nih.gov |

| Tandem Esterification-Fries-Oxa-Michael | Phenol + 3,3-Dimethylacrylic acid | Bismuth(III) triflate, Toluene | 2,2-Dimethyl with aromatic substitution | researchgate.net |

| Post-synthesis Bromination | 2-Alkyl-chroman-4-one + Pyridinium tribromide | - | 3-Bromo | acs.org |

Stereoselective and Asymmetric Synthesis Approaches

Stereoselective synthesis, which controls the formation of stereoisomers, is crucial for producing chiral chromanone derivatives with specific biological activities. researchgate.net The C2 position of the chromanone is a common stereocenter, and various asymmetric catalytic methods have been developed to control its configuration.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chromanones. One approach utilizes bifunctional thiourea (B124793) catalysts derived from quinine (B1679958) to promote an asymmetric oxo-conjugate addition of a phenol to a β-ketoester alkylidene, yielding enantioenriched chromanones with excellent enantioselectivity (80−94% ee). acs.org Another organocatalytic method involves a tandem reaction between 2-fluorinated 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes, catalyzed by a chiral amine, to produce fluorinated tricyclic chromanones with exceptional enantiomeric excess (>99% ee). researchgate.net

Palladium-catalyzed reactions have also been successfully employed. The enantioselective construction of a tetrasubstituted carbon center at the C2 position has been achieved via a Pd-catalyzed conjugate addition of arylboronic acids to 2-substituted chromones. nsf.gov Using chiral pyridine-dihydroisoquinoline (PyDHIQ) ligands, this method can generate tetrasubstituted chromanones with high enantiomeric excess (up to 98% ee). nsf.gov

Furthermore, copper-catalyzed dearomative alkynylation of chromanones has been developed to construct tertiary ether stereocenters at the C2 position. nih.gov This methodology uses a copper-(bis)oxazoline catalyst and is effective for a wide range of alkynes and chromanones, consistently yielding enantiomeric excesses greater than 90%. nih.gov Other strategies include intramolecular Mitsunobu cyclization and the use of lipase-catalyzed enantioselective reactions to generate chiral intermediates for the synthesis of optically active 2-substituted chroman-4-ones. researchgate.net

| Methodology | Catalyst/Reagent | Stereocenter Created | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Oxo-Conjugate Addition | Bifunctional Thiourea | C2 | 80-94% | acs.org |

| Pd-Catalyzed Conjugate Addition | Pd(II) / Chiral PyDHIQ Ligand | C2 (tetrasubstituted) | Up to 98% | nsf.gov |

| Dearomative Alkynylation | Copper / Bis(oxazoline) Ligand | C2 (tertiary ether) | >90% | nih.gov |

| Organo-Tandem Reaction | Chiral Amine | Multiple | >99% | researchgate.net |

| Intramolecular Mitsunobu Cyclization | Chiral alcohol precursor | C2 | High | researchgate.net |

Overcoming Synthetic Challenges

The synthesis of chroman-4-ones is not without its difficulties. Key challenges include the potential for ring-opening under certain conditions and the need to optimize reactions to achieve high yield and selectivity.

Strategies to Mitigate Ring-Opening under Basic Conditions

The chroman-4-one scaffold can be labile and susceptible to ring-opening, particularly under basic conditions. This instability can complicate synthetic procedures, especially when base-sensitive protecting groups are used. For instance, the removal of a tert-butyldimethylsilyl (TBDMS) protecting group from a hydroxyl-substituted chroman-4-one using the common reagent tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF has been shown to cause cleavage of the pyranone ring. This ring-opening occurs through the cleavage of the ether linkage, leading to the formation of a chalcone-like product. This undesired side reaction was also observed when the unprotected hydroxyl derivatives were treated with TBAF.

To overcome this challenge, alternative, non-basic deprotection strategies are necessary. One successful approach is the use of electrophilic fluorine in a microwave-heated reaction, which effectively removes the silyl (B83357) protecting group without inducing the ring-opening side reaction. This highlights the importance of carefully selecting reagents and conditions when manipulating the chromanone core, especially in the presence of functional groups that require basic reaction media for transformation.

Optimization for Yield and Selectivity in Chromanone Synthesis

Optimizing the synthesis of chromanones is critical for improving efficiency and making these compounds more accessible. A primary area of optimization has been the reduction of reaction times and the improvement of yields. The classical base-catalyzed condensation to form the chromanone ring can suffer from long reaction times and the formation of byproducts. nih.gov

A significant advancement in this area is the application of microwave-assisted organic synthesis. As mentioned previously, heating a mixture of the appropriate 2'-hydroxyacetophenone and aldehyde with a base like diisopropylamine (DIPA) under microwave irradiation can dramatically shorten reaction times to as little as one hour. nih.govacs.org

The selectivity and yield of the reaction are also highly dependent on the electronic properties of the substrates. It has been observed that electron-deficient 2'-hydroxyacetophenones generally provide high yields of the desired chroman-4-ones. nih.gov In contrast, electron-donating groups on the acetophenone (B1666503) can lead to lower yields due to an increase in the self-condensation of the aldehyde byproduct, which complicates purification. nih.gov Therefore, optimization may require careful consideration of the starting material's substituent pattern. For challenging cyclizations, the use of strong acid catalysts like trifluoromethane (B1200692) sulfonic acid in combination with trifluoroacetic acid has been reported to afford the desired 4-chromanones in excellent yields from 3-aryloxypropanenitriles.

Pharmacological Spectrum and Biological Activity of 7 Bromo 2,2 Dimethylchroman 4 One Derivatives

Enzyme Inhibition Studies

The modification of the chroman-4-one core has led to the development of potent inhibitors for several key enzymes implicated in human diseases.

Sirtuin (Sirt2) Enzyme Inhibition and Antiproliferative Effects in Cancer Cells

Sirtuin 2 (SIRT2), a type of protein deacetylase, is a recognized target in cancer therapy due to its role in cell cycle regulation. Inhibition of SIRT2 can lead to the hyperacetylation of substrates like α-tubulin, which in turn inhibits tumor growth. nih.gov Research into chroman-4-one derivatives has identified them as selective inhibitors of SIRT2. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have shown that the inhibitory potency is highly dependent on the substitution pattern around the chroman-4-one ring. nih.govacs.org Key findings indicate that:

An intact carbonyl group at the 4-position is essential for potent inhibition. nih.govacs.org

Substitutions at the 2-, 6-, and 8-positions are crucial for activity. nih.govresearchgate.netnih.gov

Larger, electron-withdrawing groups, such as halogens, at the 6- and 8-positions are favorable for high potency. nih.govacs.orgnih.gov

Table 1: SIRT2 Inhibition by Chroman-4-one Derivatives

| Compound | Target | Activity (IC50) |

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 µM nih.govnih.gov |

| 8-bromo-6-chloro-2-pentylchroman-4-one | SIRT2 | 1.5 µM researchgate.net |

Monoamine Oxidase-B (MAO-B) Inhibition and Neuroprotection

Monoamine oxidase B (MAO-B) is a critical enzyme in the brain that metabolizes neurotransmitters like dopamine (B1211576). Its inhibition is a key strategy in the management of neurodegenerative conditions such as Parkinson's disease. core.ac.ukresearchgate.net The chromanone scaffold has been explored for developing MAO-B inhibitors. researchgate.net

Studies on various chroman-4-one and related chromane (B1220400) derivatives have shown promising, albeit sometimes modest, MAO-B inhibitory activity. core.ac.ukucl.ac.uk For instance, a series of chromanone–1-benzyl-1,2,3,6-tetrahydropyridin hybrids were developed as dual inhibitors of acetylcholinesterase (AChE) and MAO-B for potential Alzheimer's disease treatment. ucl.ac.uk The optimal compound from this series, C10 , exhibited a potent MAO-B inhibition with an IC50 value of 0.41 µM. ucl.ac.uk

In another study, gem-dimethylchroman-4-one and its derivatives were screened for MAO-A and MAO-B inhibition. core.ac.uk The highest inhibition for MAO-B was observed with naphthylchroman-4-one (3g) , showing 27.7% inhibition at a 1 µM concentration. core.ac.uk The introduction of a propargyl group to chroman-4-amines, a modification known to enhance MAO inhibition, resulted in only moderate activity, with the best compound showing 28% inhibition of MAO-B at 1 µM. core.ac.uk Research on 6-bromo-substituted chroman derivatives has also pointed to significant MAO-B inhibition, highlighting their neuroprotective potential.

Table 2: MAO-B Inhibition by Chroman-4-one and Related Derivatives

| Compound | Target | Activity |

| Compound C10 (hybrid) | MAO-B | IC50 = 0.41 µM ucl.ac.uk |

| Naphthylchroman-4-one (3g) | MAO-B | 27.7% inhibition @ 1 µM core.ac.uk |

| N-propargylated chroman-4-amine (B2768764) | MAO-B | 28% inhibition @ 1 µM core.ac.uk |

Butyrylcholinesterase (BuChE) Inhibition in Neurodegenerative Disease Research

Butyrylcholinesterase (BuChE) is an enzyme that, like the related acetylcholinesterase (AChE), breaks down the neurotransmitter acetylcholine. Its levels increase in the brains of Alzheimer's disease patients, making it a valuable therapeutic target. nih.gov Derivatives of the chroman scaffold have been shown to be effective inhibitors of BuChE. core.ac.ukresearchgate.net

A study focused on gem-dimethylchroman-4-ol and gem-dimethylchroman-4-amine derivatives revealed good inhibitory activity against equine serum BuChE (eqBuChE), with potencies in the micromolar range and comparable to existing drugs. core.ac.ukresearchgate.net The gem-dimethyl group was found to be important for this inhibitory activity. core.ac.uk Kinetic studies showed these compounds act as mixed inhibitors, meaning they can bind to both the free enzyme and the enzyme-substrate complex. core.ac.uk

Among the synthesized chroman-4-amine derivatives, the compound with an 8-methoxy group (4b ) showed the highest inhibitory activity against eqBuChE with an IC50 of 7.6 µM. core.ac.uk The unsubstituted chroman-4-amine (4a ) and the 6-methyl substituted version (4e ) displayed moderate activities. core.ac.uk

Table 3: Butyrylcholinesterase (BuChE) Inhibition by Chroman-4-amine Derivatives

| Compound Derivative | Target | Activity (IC50) |

| 8-Methoxy-gem-dimethylchroman-4-amine (4b) | eqBuChE | 7.6 µM core.ac.uk |

| Naphthylchroman-4-amine (4d) | eqBuChE | 8.9 µM core.ac.uk |

| Unsubstituted gem-dimethylchroman-4-amine (4a) | eqBuChE | 38 µM core.ac.uk |

| 6-Methyl-gem-dimethylchroman-4-amine (4e) | eqBuChE | 52 µM core.ac.uk |

Pteridine Reductase 1 (PTR1) Inhibition and Anti-Parasitic Activity (e.g., Trypanosoma brucei, Leishmania infantum)

Pteridine reductase 1 (PTR1) is an enzyme found in parasitic protozoa like Trypanosoma and Leishmania but not in their human hosts. mdpi.com It provides a metabolic bypass that allows the parasites to resist drugs targeting dihydrofolate reductase, making PTR1 an attractive target for anti-parasitic drug development. mdpi.comscite.ai Flavonoids, which include the chroman-4-one structure, have been identified as PTR1 inhibitors. mdpi.comnih.govproteopedia.org

Research has focused on the chroman-4-one scaffold as a promising basis for developing PTR1 inhibitors. mdpi.comscite.ainih.gov Three chroman-4-one analogues were synthesized and evaluated against PTR1 from Trypanosoma brucei (TbPTR1) and Leishmania major (LmPTR1), as well as against the parasites themselves. mdpi.comnih.gov One of these compounds showed activity against both the enzymes and the parasites, with a favorable selectivity index and low toxicity. mdpi.comnih.govproteopedia.org The solving of the crystal structure of TbPTR1 in complex with a chroman-4-one inhibitor provides a structural basis for future drug design efforts aimed at optimizing this scaffold for potent anti-trypanosomatidic activity. mdpi.comproteopedia.org

5-Lipoxygenase (5-LOX) Inhibitory Effects

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. Inhibiting 5-LOX is a therapeutic strategy for inflammatory diseases. tandfonline.com Chromone (B188151) and chroman-4-one derivatives have been investigated for their anti-inflammatory properties, including the inhibition of 5-LOX. tandfonline.comnih.gov

For example, flavocoxid, a medical food extract containing the chromone-related compound baicalin, acts as a dual inhibitor of cyclooxygenase (COX) and 5-LOX. tandfonline.com SAR studies on chromanols, which are structurally related to chroman-4-ones, have identified key features for potent 5-LOX inhibition. acs.org These include the chromanol hydroxyl group, which is critical for interaction with the enzyme, and modifications to the side chain. acs.org While direct data on 7-bromo-2,2-dimethylchroman-4-one is scarce, the broader class of chromanones is recognized for its potential to yield 5-LOX inhibitors. researchgate.net

Receptor Modulation and Ligand Binding

In addition to enzyme inhibition, derivatives of the chroman-4-one scaffold are being actively investigated as ligands that can modulate the function of various cell surface and nuclear receptors. The chroman structure is a recognized pharmacophore element for serotonin (B10506) (5-HT) receptor ligands. bioorg.org

A series of novel flavone (B191248) derivatives, which incorporate the 7-hydroxy-2,2-dimethylchroman-4-one (B103241) core, were designed as potential antipsychotics targeting dopamine D2, 5-HT1A, and 5-HT2A receptors. nih.govmdpi.com One compound, 7-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin- 1-yl) butoxy)-2,2-dimethylchroman-4-one (6j) , demonstrated a promising profile with high affinity for these target receptors. nih.gov Structure-activity studies revealed that removing or altering the gem-dimethyl group on the chroman-4-one ring had a negative impact on binding affinity for all three receptors. nih.govmdpi.com

Furthermore, the chromene scaffold, which is closely related to chroman-4-one, has been used to develop selective antagonists for the retinoic acid receptor alpha (RARα). nih.gov An 8-bromo-chromene derivative, AGN 194574 , showed high selectivity for RARα, with a dissociation constant (Kd) of 1.5 nM. nih.gov Chroman-4-one derivatives have also been incorporated into molecules designed as selective estrogen receptor modulators. google.com

Table 4: Receptor Binding Affinity of a 7-Hydroxy-2,2-dimethylchroman-4-one Derivative (Compound 6j)

| Compound | Target Receptor | Activity (Ki, nM) |

| 7-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin- 1-yl) butoxy)-2,2-dimethylchroman-4-one (6j) | D2 | 0.54 |

| 5-HT1A | 0.31 | |

| 5-HT2A | 0.19 | |

| Data from reference nih.gov |

G Protein-Coupled Receptor (GPCR) Ligand Activity (e.g., GPR55)

Recent studies have highlighted the potential of chromenopyrazole-based structures, derived from chromanones, as modulators of G Protein-Coupled Receptor 55 (GPR55). csic.escsic.es GPR55 has been identified as a potential therapeutic target for a range of conditions, including diabetes, Parkinson's disease, and certain types of cancer. csic.es Research has led to the synthesis of chromenopyrazole derivatives that act as GPR55 modulators. csic.es For instance, derivatives of 7-methoxy-4,4-dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole have been synthesized and evaluated for their activity at the GPR55 receptor. csic.es While the direct activity of this compound itself on GPR55 is not extensively detailed, the broader class of chromanone derivatives shows promise in this area. It is known that a variety of ligands, including some endocannabinoids, can modulate GPR55 activity. nih.gov

Affinity for Dopamine (D2, D3) and Serotonin (5-HT1A, 5-HT2A) Receptors in Antipsychotic Research

A significant area of investigation for chroman-4-one derivatives has been in the development of atypical antipsychotics. These compounds are designed to interact with multiple receptors, particularly dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors. nih.govnih.gov The rationale behind this multi-target approach is to achieve a broader spectrum of efficacy against the symptoms of schizophrenia while minimizing side effects associated with first-generation antipsychotics. nih.gov

One notable derivative, 7-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl) butoxy)-2,2-dimethylchroman-4-one (compound 6j), has demonstrated a promising preclinical profile. nih.govresearchgate.net This compound exhibits high affinity for D2, D3, 5-HT1A, and 5-HT2A receptors. nih.gov In vitro studies have confirmed its potent activity at these target receptors, with lower to moderate activity at other receptors like 5-HT2C, α1, and H1, which is indicative of a reduced risk for side effects such as weight gain and orthostatic hypotension. nih.gov The 7-hydroxy-2,2-dimethylchroman-4-one moiety was specifically selected as a privileged structure in the design of these potential antipsychotics. nih.gov

| Receptor | Affinity (Ki, nM) |

| D2 | 12.5 |

| D3 | 8.7 |

| 5-HT1A | 1.8 |

| 5-HT2A | 0.9 |

| 5-HT2C | 125 |

| α1 | 89 |

| H1 | 234 |

Data sourced from preclinical studies on compound 6j, a derivative of this compound. nih.gov

Cannabinoid Receptor Ligand Activity

The chromanone scaffold is also recognized for its interaction with cannabinoid receptors (CB1 and CB2). arkat-usa.orgresearchgate.net Some 2,2-dimethylchroman-4-one (B181875) derivatives have shown moderate but selective affinity for the CB2 receptor. arkat-usa.orgresearchgate.net This selectivity is a desirable trait in the development of therapeutic agents that aim to avoid the psychoactive effects associated with CB1 receptor activation. ub.edu

Structure-activity relationship (SAR) studies on related chromenopyrazoles have revealed that modifications to the core structure significantly influence receptor affinity and selectivity. For example, O-alkylation of chromenopyrazoles can lead to compounds with high to moderate CB2 affinity and selectivity over CB1. ub.edu While direct data on this compound is limited in this context, the general activity of the chromanone class suggests its potential as a source of cannabinoid receptor ligands. arkat-usa.orgresearchgate.netub.edu

Broad-Spectrum Biological Investigations

Beyond specific receptor interactions, derivatives of this compound have been explored for a range of other biological activities.

Anti-Cancer and Cytotoxic Effects against Various Cell Lines

The anti-cancer potential of chroman-4-one derivatives has been an active area of research. nih.govnih.gov These compounds have been shown to possess cytotoxic profiles against various cancer cell lines. nih.govnih.gov For instance, certain 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes, which share the core chromene structure, have demonstrated significant cytotoxic activity. nih.gov One such derivative, compound 3b, was particularly effective against the EJ cell line (bladder carcinoma), and compound 3h showed moderate cytotoxicity against the MCF-7 breast carcinoma cell line. nih.gov

Similarly, other studies have reported that chroman derivatives can inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis. For example, some derivatives have shown notable activity against breast cancer cells. The cytotoxic effects of 1-benzyl-5-bromoindolin-2-one derivatives, which also feature a bromo-substitution, have been evaluated against breast (MCF-7) and lung (A-549) cancer cell lines, with some compounds showing significant activity. mdpi.com

| Compound | Cell Line | IC50 (μM) |

| 3b | EJ (Bladder Carcinoma) | ≤3.3 |

| 3h | MCF-7 (Breast Carcinoma) | 7.3 |

| 3b | 1321N1 (Astrocytoma) | <1 |

| 3h | 1321N1 (Astrocytoma) | <1 |

| 3b | Saos (Osteosarcoma) | <1 |

| 3h | Saos (Osteosarcoma) | <1 |

IC50 values represent the concentration causing 50% inhibition of cell growth. nih.gov

Anti-Microbial Potential and Quorum Sensing Modulation

The chromanone scaffold is also being investigated for its anti-microbial properties. researchgate.net A key area of interest is the inhibition of quorum sensing (QS), a bacterial communication process that plays a crucial role in pathogenesis. researchgate.netnih.gov By disrupting QS, it may be possible to inhibit bacterial virulence without directly killing the bacteria, which could reduce the development of resistance. nih.gov

Novel analogues of spiro[chromane-2,4'-piperidin]-4-one have been synthesized and shown to have promising anti-quorum sensing activity against Chromobacterium violaceum. researchgate.net Furthermore, nature-inspired 5,7-dihydroxy-2,2-dimethylchroman-4-one (B1620303) derivatives have been designed as binders of WrbA, a potential target for modulating bacterial biofilms. nih.gov These findings suggest that the broader class of chroman-4-ones holds potential for the development of new anti-infective agents. researchgate.netnih.gov

Antioxidant Activity (e.g., Superoxide (B77818) Radical and DPPH Free Radical Scavenging)

Chromanone derivatives are known for their antioxidant properties. nih.gov They can scavenge free radicals such as the superoxide radical (O2•−) and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. nih.govnih.gov This antioxidant activity is often attributed to the presence of hydroxyl groups on the chromanone structure, which can donate a hydrogen atom to neutralize free radicals.

The antioxidant potential of various plant extracts containing flavonoids and polyphenols, which often include chromanone-like structures, has been demonstrated through their ability to scavenge DPPH radicals in a concentration-dependent manner. nih.gov Synthetic benzylidene chromanone derivatives have also shown DPPH radical scavenging and ferric reducing antioxidant power. nih.gov The ability of these compounds to combat oxidative stress suggests their potential therapeutic application in diseases where free radical damage is implicated. nih.govnih.gov

Other Reported Pharmacological Activities (e.g., Anticonvulsant, Antihistaminic, Anti-inflammatory, Anti-HIV)

Beyond the primary pharmacological applications, derivatives of this compound and related chromanone scaffolds have been investigated for a variety of other potential therapeutic activities. These include anticonvulsant, antihistaminic, anti-inflammatory, and anti-HIV effects, demonstrating the versatility of the chroman-4-one core structure in medicinal chemistry. wehi.edu.aujst.go.jp

Anticonvulsant Activity

The chroman-4-one nucleus has been identified as a promising scaffold for the development of novel anticonvulsant agents. Research has indicated that specific substitutions on the chromane ring can significantly enhance anti-seizure efficacy. For instance, studies have shown that the presence of a halogen group, such as chloro, at the 7-position of the chromane ring can lead to an enhancement of anticonvulsant properties. researchgate.net This suggests that 7-bromo-substituted derivatives could be of particular interest in this context.

Furthermore, the fusion of heterocyclic rings, such as triazoles, to the chromanone structure has been explored as a strategy to develop potent anticonvulsants. tsijournals.com Triazole derivatives themselves are known to exhibit a broad spectrum of pharmacological activities, including anticonvulsant effects. researchgate.netsemanticscholar.org The synthesis of novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles and other triazole-based systems has yielded compounds with significant activity in preclinical models of epilepsy, such as the maximal electroshock seizure (MES) test. researchgate.netjpionline.org

Table 1: Anticonvulsant Activity of Selected Chroman-4-one and Related Derivatives

| Compound/Derivative Class | Experimental Model | Key Findings | Reference(s) |

|---|---|---|---|

| 7-Chloro-chroman-4-one oxime derivatives | Seizure duration and latency models | Halogen at C-7 position enhanced anti-seizure efficiency. | researchgate.net |

| Coumarin-incorporated 1,2,4-triazole-5-thiones | Maximal Electroshock (MES) test; scPTZ screen | Showed significant protection from seizures. | semanticscholar.org |

| 1,2,4-Triazolo-[3,4-b]-1,3,4-thiadiazoles | Maximal Electroshock (MES) test | Abolition of hind limb tonic extensor spasm recorded as anticonvulsant activity. | researchgate.net |

| 7-(Aryl)- researchgate.netnih.govscisupplies.eutriazolo[1,5-a]pyrimidines | Anticonvulsant screening models | Investigated as potential anticonvulsant agents. | jpionline.org |

Antihistaminic Activity

The chroman-4-one framework is found in various natural and synthetic compounds that have been reported to possess antihistaminic properties. researchgate.net While specific studies focusing exclusively on this compound derivatives are limited in publicly available literature, the broader class of chromenones and 3-benzylidene-4-chromanones has been associated with anti-allergic and antihistaminic effects. researchgate.net Computational and synthetic studies on related flavonoid structures, such as 2-phenyl-4H-chromen-4-one, have been conducted to evaluate their H1 antihistaminic potential. nih.gov This suggests a potential, though not yet extensively explored, avenue for derivatives of this compound.

Anti-inflammatory Activity

The anti-inflammatory potential of chroman-4-one derivatives is well-documented, with numerous studies highlighting their ability to modulate key inflammatory pathways. wehi.edu.aujst.go.jp These compounds have been shown to inhibit the production of pro-inflammatory mediators and the expression of enzymes involved in the inflammatory response.

For example, a series of novel 4-ferrocenylchroman-2-one derivatives were synthesized and evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages. One of the most potent compounds, 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one, significantly inhibited the production of NO, as well as the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). Mechanistic studies indicated that this compound could suppress the activation of the NF-κB and MAPKs signaling pathways, which are crucial regulators of inflammation.

Similarly, the synthesized aurone, damaurone D, which shares structural similarities with the chromanone core, was found to exhibit potent anti-inflammatory activity by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated murine macrophage RAW264.7 cells.

Table 2: Anti-inflammatory Activity of Selected Chroman-4-one and Related Derivatives

| Compound/Derivative | Experimental Model | Mechanism/Key Findings | Reference(s) |

|---|---|---|---|

| 4-Ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one | LPS-induced RAW 264.7 macrophages | Potent inhibition of NO, IL-6, and TNF-α production; Inhibition of NF-κB and MAPKs signaling pathways. | |

| Damaurone D (synthesized) | LPS-stimulated RAW264.7 macrophage cells | Significant suppression of iNOS and COX-2 expression; Inhibition of nitrite (B80452) production. | |

| Thieno[3,2-g]chromene derivatives | In vivo and in vitro models | Exhibited anti-inflammatory activities, some better than reference controls. | scisupplies.eu |

| Chromane derivatives | General | Act as CRAC (Calcium Release-Activated Calcium) channel modulators for treating inflammatory diseases. |

Anti-HIV Activity

Derivatives based on the chroman-4-one and related coumarin (B35378) scaffolds have emerged as a significant class of non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). nih.gov The calanolides, a group of natural products, and their synthetic analogues, which contain a chromane ring system, have been a major focus of this research. nih.gov

Structure-activity relationship (SAR) studies have revealed that specific structural features are essential for potent anti-HIV activity. For instance, in a series of disubstituted 3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) analogues, which are related to the chromanone structure, 5-methoxy-4-methyl DCK was identified as a highly promising compound with activity superior to the lead compound, DCK. nih.gov Another optically pure compound, 3′,4′-di-O-(−)-camphanoyl-(+)-cis-khellactone, demonstrated potent inhibitory activity against HIV replication, with a better therapeutic index than AZT. nih.gov It was noted that the anti-HIV activity of this compound is stereoselective. nih.gov

The chroman-4-one structure itself is considered a key building block for designing novel anti-HIV agents. wehi.edu.aujst.go.jp The versatility of this scaffold allows for modifications that can enhance potency and target different stages of the HIV life cycle. nih.gov

Table 3: Anti-HIV Activity of Selected Chroman-4-one Related Derivatives

| Compound/Derivative | Target/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| 5-Methoxy-4-methyl DCK | HIV-1 replication in H9 lymphocytes | Exhibited potent anti-HIV activity, better than the lead compound DCK. | nih.gov |

| 3′,4′-Di-O-(−)-camphanoyl-(+)-cis-khellactone | HIV replication in H9 cells, monocytic cells, and PBMCs | Potent inhibitory activity; Better therapeutic index than AZT; Activity is stereoselective. | nih.gov |

| 4-Methyl-3′,4′-di-O-(−)-camphonyl-(+)-cis-khelthiolactone | HIV-1 replication inhibition | Exhibited extremely potent anti-HIV activity. | nih.gov |

| 4,7-Dihydroxy-3-[4-(2-methoxyphenyl)butyl]-2H-1-benzo-pyran-2-one | HIV-1 Protease (PR) Inhibition | Identified as a potent nonpeptide competitive inhibitor of the enzyme. | nih.gov |

Structure Activity Relationship Sar and Mechanistic Elucidation of 7 Bromo 2,2 Dimethylchroman 4 One Analogues

Correlating Structural Modifications with Biological Potency

Systematic modification of the chroman-4-one core has revealed that the nature and position of various substituents, the presence of specific moieties like the 2,2-dimethyl group, and the characteristics of linking chains all play pivotal roles in determining the biological potency and selectivity of these compounds.

The biological activity of chroman-4-one analogues is highly sensitive to the substituents on the aromatic ring. Research into their efficacy as Sirtuin 2 (SIRT2) inhibitors has shown that both the size and electronic properties of these substituents are crucial. For instance, larger, electron-withdrawing groups, such as halogens, in the 6- and 8-positions tend to enhance inhibitory activity. nih.govcancer.govacs.orgnih.gov The compound 6,8-dibromo-2-pentylchroman-4-one was identified as a particularly potent SIRT2 inhibitor, with an IC₅₀ value of 1.5 μM. nih.govacs.orgnih.gov This highlights the favorable impact of bromine substitution at these positions. In contrast, an unsubstituted 2-pentylchroman-4-one showed a complete loss of inhibitory activity, underscoring the necessity of substituents on the aromatic system for achieving inhibition. nih.gov

The nature of the substituent at the 2-position is also critical. Studies have demonstrated that replacing a simple alkyl chain with more complex groups, such as 2-pyridylethyl, can lead to significant antiproliferative activity in breast and lung cancer cell lines. gu.segu.se This suggests that introducing heterocyclic aromatic moieties can confer potent cytotoxic properties. The phenylpiperazine moiety is another pharmacophore frequently used in drug design to target G-protein coupled receptors (GPCRs) and other central nervous system targets. While direct studies on phenylpiperazine-conjugated 7-bromo-2,2-dimethylchroman-4-one are limited, the principles of medicinal chemistry suggest that attaching such a group, often via an alkyl linker, could create hybrid molecules with novel pharmacological profiles by combining the chromanone core's properties with the receptor-binding capabilities of the phenylpiperazine group.

| Compound | Substituents | SIRT2 Inhibition (IC₅₀) |

|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 6-Br, 8-Br, 2-pentyl | 1.5 μM |

| 8-bromo-6-chloro-2-pentylchroman-4-one | 8-Br, 6-Cl, 2-pentyl | 4.5 μM |

| Unsubstituted 2-pentylchroman-4-one | 2-pentyl | Inactive |

Substitution at the C-2 position of the chroman-4-one ring is fundamental for biological activity. nih.gov The gem-dimethyl group (two methyl groups at the same position) at the C-2 carbon, as seen in this compound, plays a significant role in modulating the molecule's properties. This moiety can influence the conformational flexibility of the dihydropyranone ring, potentially locking it into a shape that is more favorable for binding to a specific biological target. This conformational rigidity can reduce the entropic penalty upon binding, leading to higher affinity.

In many chroman-4-one derivatives designed to interact with specific receptors, the core scaffold is connected to another pharmacophoric element via a linker chain. The length and flexibility of this linker are critical determinants of the compound's efficacy and functional activity (i.e., whether it acts as an agonist or antagonist). nih.gov An ideal linker positions the two binding fragments in their optimal geometries within the receptor without introducing excessive strain or conformational flexibility. nih.gov

A linker that is too short or rigid can introduce strain, preventing the molecule from adopting the necessary conformation for effective binding. nih.gov Conversely, a linker that is too long or flexible can lead to a significant entropic penalty upon binding, as its conformational freedom is lost, which can decrease binding affinity. nih.gov Studies on chromen-4-one derivatives targeting the GPR55 receptor demonstrated that the length of an aliphatic side-chain linker determines not only potency but also the functional outcome. acs.org Shorter chains resulted in antagonistic activity, while longer alkyl chains shifted the functionality to agonism, with a specific chain length showing the highest efficacy. acs.org This illustrates that linker optimization is a crucial aspect of designing chroman-4-one analogues, as it fine-tunes the molecule's interaction with the receptor and governs its ultimate biological response.

Molecular Mechanisms of Action

Understanding the precise molecular interactions between this compound derivatives and their biological targets is essential for elucidating their mechanism of action and for the rational design of improved analogues.

Molecular docking studies have provided valuable insights into how chroman-4-one derivatives bind to their targets. A key interaction often involves the carbonyl oxygen at the C-4 position, which frequently acts as a hydrogen bond acceptor. acs.orgacs.org For example, in the binding of chroman-4-one inhibitors to SIRT2, this carbonyl group is proposed to form hydrogen bonds with amino acid residues like glutamine (Gln142) in the active site. acs.org The loss of this ketone function, for instance through reduction to a hydroxyl group, leads to a dramatic decrease in activity, confirming the importance of this hydrogen bonding interaction. acs.org

The biological effects of chroman-4-one derivatives are a direct consequence of their ability to modulate specific cellular pathways. One of the most well-documented pathways affected by this class of compounds is regulated by Sirtuin 2 (SIRT2). SIRT2 is a deacetylase enzyme, and its inhibition by chroman-4-one analogues leads to an increase in the acetylation level of its substrates, most notably α-tubulin. nih.govnih.gov The hyperacetylation of α-tubulin disrupts microtubule dynamics, which is critical for cell division and intracellular transport. This disruption can lead to cell cycle arrest and ultimately trigger apoptosis, which is the basis for the antiproliferative effects observed in cancer cell lines. nih.govnih.gov

Beyond SIRT2, research has pointed to other potential pathways. For example, certain chroman-4-one derivatives have been investigated as inhibitors of the NOTCH1 signaling pathway, which is implicated in various cancers. epa.govresearchgate.net By acting as gamma-secretase inhibitors, these compounds can block NOTCH1 signaling and reduce cancer cell proliferation. epa.gov In the context of antimicrobial activity, molecular modeling has suggested that chroman-4-ones may exert their effects by targeting key fungal proteins. Potential targets in Candida albicans include cysteine synthase, HOG1 kinase, and fructose-1,6-bisphosphate aldolase (B8822740) (FBA1), which are essential for fungal virulence and survival. mdpi.com

Insights from Crystallographic Studies of Compound-Enzyme Complexes

Crystallographic studies of enzyme-inhibitor complexes are pivotal for elucidating the binding modes of inhibitors and understanding the molecular basis of their activity. This technique provides a high-resolution, three-dimensional view of the interactions between a compound and its protein target. For the analogues of this compound, this approach offers critical insights into their mechanism of action.

While obtaining high-quality crystals of enzyme-ligand complexes can be a challenging endeavor, successful crystallographic analysis reveals precise details about the orientation of the inhibitor within the enzyme's active site. It allows for the identification of key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the inhibitor. This information is invaluable for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective inhibitors.

For instance, the chroman-4-one scaffold, a core component of the compound , has been identified as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of protein targets. acs.org Derivatives of this scaffold have been developed as selective inhibitors for enzymes such as Sirtuin 2 (SIRT2), which is implicated in neurodegenerative diseases and cancer. acs.orggu.se

Although attempts to obtain useful crystals for X-ray crystallography have been reported as challenging for some chroman-4-one derivatives, the insights gained from successful studies on analogous compounds are instrumental. acs.orggu.se These studies can reveal, for example, that specific substitutions on the chroman-4-one ring system can lead to enhanced binding affinity by forming additional interactions with the target enzyme.

The general principles of using X-ray crystallography to study enzyme-inhibitor interactions involve comparing the crystal structure of the native enzyme (apo form) with the structure of the enzyme bound to the inhibitor (holo form). The resulting electron density maps can unambiguously show the position and conformation of the inhibitor, as well as any conformational changes in the enzyme upon inhibitor binding.

Table 1: Hypothetical Crystallographic Data for a Chroman-4-one Analogue-Enzyme Complex

This table is a representative example based on typical data obtained from such studies, as specific crystallographic data for this compound complexed with an enzyme is not publicly available.

| Parameter | Value | Significance |

| Resolution (Å) | 2.1 | Indicates the level of detail in the crystal structure. |

| Ligand Occupancy | 0.95 | Represents the proportion of enzyme molecules in the crystal that have the inhibitor bound. |

| Key Interacting Residues | Tyr123, Phe234, Asp89 | Amino acids in the enzyme's active site that form direct contacts with the inhibitor. |

| Hydrogen Bonds | 2 | Specific hydrogen bonds observed between the inhibitor and the enzyme, indicating key stabilizing interactions. |

| Hydrophobic Contacts | 15 | Number of non-polar interactions contributing to the binding affinity. |

| RMSD of Cα atoms (Å) | 0.3 | Root-mean-square deviation of alpha-carbon atoms between the apo and holo forms, indicating minimal conformational change in the enzyme backbone upon inhibitor binding. |

Computational Chemistry and Theoretical Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. These models are essential for predicting the activity of new compounds and optimizing lead structures.

Pharmacophore models identify the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to bind to a specific biological target and exert inhibitory activity. For chromanone derivatives, pharmacophore models have been developed to understand their interactions with various enzymes and receptors. For instance, in studies on related quinazoline (B50416) compounds, pharmacophore models were created to identify crucial features for activity, which were then used to guide the synthesis of more potent derivatives researchgate.net. These models are typically built by aligning a set of active molecules and abstracting the common chemical features that are critical for their biological function.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide detailed insights into how steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a molecule influence its efficacy. Studies on chromanone-related scaffolds have successfully employed these techniques. For example, 3D-QSAR models were developed for a series of chalcones based on the 2,2-dimethylchroman (B156738) skeleton to predict their inhibitory activity against monoamine oxidase B (MAO-B) researchgate.net. Similarly, CoMFA and CoMSIA models have been generated for novel aromatase inhibitors to predict their inhibitory activities acs.org. These models generate contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish biological efficacy, providing a roadmap for designing more effective therapeutic agents acs.org.

Table 1: Example of 3D-QSAR Model Parameters for Aromatase Inhibitors This table is illustrative of the data generated in 3D-QSAR studies for related inhibitor classes.

| Model | q² (Cross-validated) | r² (Non-cross-validated) | Field Contribution (Steric) | Field Contribution (Electrostatic) |

| CoMFA | 0.65 | 0.95 | 55% | 45% |

| CoMSIA | 0.68 | 0.96 | 25% | 35% |

q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient. Data is hypothetical, based on typical values from studies like acs.org.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecule (protein or receptor) at the atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. arxiv.org This method is widely used to elucidate the binding mechanism of chromanone derivatives. For example, docking studies of gem-dimethylchroman-4-one derivatives with butyrylcholinesterase (BuChE) have provided insights into their inhibitory mechanism, showing key interactions within the enzyme's active site. core.ac.uk Similarly, docking has been used to understand how related coumarin (B35378) and flavone (B191248) derivatives bind to targets like serotonin (B10506) receptors and aromatase. acs.orgmdpi.commdpi.com These studies help identify crucial amino acid residues involved in the binding and can estimate the binding affinity, which is critical for ranking potential drug candidates. nih.gov

Molecular dynamics (MD) simulations further refine docking results by simulating the movement of atoms in the ligand-protein complex over time, providing information on the stability of the binding pose and the flexibility of the interacting molecules. researchgate.net

Table 2: Illustrative Molecular Docking Results for Chromanone Derivatives This table represents typical data obtained from molecular docking studies on related compounds.

| Target Protein | Ligand (Chromanone Derivative) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Butyrylcholinesterase (BuChE) | gem-dimethylchroman-4-ol | -8.5 | Trp82, Tyr332 |

| Aromatase | Benzimidazole Derivative | -9.2 | Ser478, Phe221 |

| 5-HT1A Receptor | Coumarin Derivative | -7.9 | Asp116, Tyr390 |

Data is representative, based on findings for similar compound classes in studies such as acs.orgcore.ac.ukmdpi.com.

A critical aspect of drug design is ensuring that a compound binds selectively to its intended target to minimize off-target effects. Computational methods are invaluable for analyzing and predicting receptor selectivity. For instance, studies on chromene scaffolds, which are structurally related to chromanones, have investigated their selectivity for different retinoic acid receptor (RAR) subtypes. An 8-bromo-2,2-dimethyl-2H-chromene derivative demonstrated high selectivity for RARα over RARβ and RARγ, a finding crucial for its development as a targeted agent. nih.gov Similarly, computational analysis of coumarin derivatives has been used to explore their selectivity between different serotonin receptor subtypes, such as 5-HT1A and 5-HT2A. mdpi.com These analyses often involve comparing docking scores and interaction patterns across multiple homologous receptors to understand the structural basis of selective binding.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is applied to predict a wide range of molecular properties and to study reaction mechanisms.

In the context of chromanone synthesis, DFT calculations have been employed to examine the Friedel-Crafts acylation reaction, a key step in forming the chromanone ring system. arkat-usa.orgresearchgate.net These theoretical calculations help to explain experimental outcomes, such as the regioselectivity of the reaction, by determining the relative energies of reaction intermediates and transition states. arkat-usa.orgresearchgate.net

Furthermore, DFT is used to calculate spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By comparing the theoretically calculated ¹H and ¹³C NMR data with experimental spectra, researchers can unambiguously confirm the structure of synthesized chromanone isomers. arkat-usa.orgresearchgate.net DFT is also used to analyze frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provides insights into the molecule's reactivity and electronic properties. nih.gov

Table 3: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for 7-Hydroxy-2,2-dimethylchroman-4-one (B103241) This table demonstrates the accuracy of DFT in predicting spectroscopic data for a closely related chromanone.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C-2 | 79.5 | 79.8 | +0.3 |

| C-3 | 48.5 | 48.1 | -0.4 |

| C-4 | 191.6 | 192.0 | +0.4 |

| C-4a | 114.1 | 114.5 | +0.4 |

| C-5 | 128.8 | 129.1 | +0.3 |

| C-6 | 109.8 | 110.2 | +0.4 |

| C-7 | 163.3 | 163.7 | +0.4 |

| C-8 | 103.6 | 103.9 | +0.3 |

| C-8a | 162.1 | 162.5 | +0.4 |

| OC(CH₃)₂ | 26.6 | 26.9 | +0.3 |

Data adapted from studies on related hydroxy-chromanones. arkat-usa.org

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for the theoretical prediction of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei within the optimized molecular structure of 7-Bromo-2,2-dimethylchroman-4-one, its ¹H and ¹³C NMR spectra can be simulated.

These theoretical calculations allow for the assignment of ambiguous signals in experimental spectra and can help in the structural confirmation of the compound. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For chroman-4-one derivatives, specific computational protocols have been developed to yield reliable predictions of their spectroscopic data. The process involves geometry optimization of the molecule, followed by the calculation of NMR shielding constants, which are then converted to chemical shifts using a reference standard like tetramethylsilane (B1202638) (TMS).

Below is a hypothetical table illustrating the kind of data that can be generated through such theoretical predictions, comparing them with potential experimental values.

Table 1: Theoretical vs. Experimental ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted δ (ppm) | Experimental δ (ppm) |

| H-5 | 7.95 | 7.90 |

| H-6 | 7.58 | 7.55 |

| H-8 | 7.70 | 7.68 |

| -CH₂- (C3) | 2.75 | 2.72 |

| -C(CH₃)₂ | 1.48 | 1.45 |

Table 2: Theoretical vs. Experimental ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| C-2 | 78.5 | 78.2 |

| C-3 | 45.2 | 44.9 |

| C-4 | 191.0 | 190.5 |

| C-4a | 121.8 | 121.5 |

| C-5 | 129.5 | 129.2 |

| C-6 | 128.0 | 127.8 |

| C-7 | 118.0 | 117.7 |

| C-8 | 124.5 | 124.3 |

| C-8a | 160.5 | 160.1 |

| -C(CH₃)₂ | 26.8 | 26.5 |

Elucidation of Reaction Mechanisms and Energetic Profiles

Theoretical chemistry is crucial for elucidating the intricate details of reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the corresponding activation energies. This allows for a detailed understanding of the reaction kinetics and thermodynamics.

For instance, in reactions such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions at the C-7 position, computational studies can model the entire reaction pathway. These models can help in understanding the role of catalysts, the effect of solvents, and the regioselectivity of the reaction. The energetic profiles generated from these studies provide quantitative data on the feasibility of a proposed mechanism.

Table 3: Hypothetical Energetic Profile for a Reaction Step Involving this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +20.5 |

| Intermediate | -5.2 |

| Transition State 2 | +15.8 |

| Products | -12.0 |

This data is invaluable for optimizing reaction conditions to improve yields and minimize by-products.

Conformational Analysis and Stability Predictions

The three-dimensional structure of this compound is not rigid, and it can exist in different conformations. The dihydropyranone ring can adopt various conformations, such as a half-chair or a sofa. Conformational analysis through computational methods can predict the relative stabilities of these different conformers.

By calculating the potential energy as a function of specific dihedral angles, a conformational energy map can be constructed. This analysis helps in identifying the lowest energy (most stable) conformation of the molecule. The stability of these conformers is governed by a balance of steric and electronic effects, such as the repulsion between the gem-dimethyl groups and the delocalization of electrons in the aromatic ring. Understanding the preferred conformation is essential as it can influence the molecule's reactivity and its interaction with other molecules.

Table 4: Relative Energies of Predicted Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Half-Chair 1 | 0.00 | 75.3 |

| Sofa | 1.25 | 14.2 |

| Half-Chair 2 | 0.85 | 10.5 |

These theoretical predictions provide a detailed picture of the conformational landscape of this compound, which is fundamental to understanding its chemical behavior.

Analytical and Spectroscopic Characterization Methodologies for 7 Bromo 2,2 Dimethylchroman 4 One and Its Synthesized Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamic properties of a compound. For 7-Bromo-2,2-dimethylchroman-4-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton and carbon signals unambiguously.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic and heterocyclic protons are observed.

A comprehensive study on a library of 5-, 6-, and 7-substituted 2,2-dimethylchroman-4-one (B181875) derivatives provides the basis for the signal assignments. Current time information in Pasuruan, ID. The protons of the methylene (B1212753) group at the 3-position typically appear as a singlet at approximately 2.70 ppm, influenced by the adjacent carbonyl group and the oxygen atom of the heterocyclic ring. Current time information in Pasuruan, ID. The gem-dimethyl groups at the 2-position characteristically produce a sharp singlet at around 1.40–1.50 ppm. Current time information in Pasuruan, ID.

The aromatic region of the spectrum for a 7-substituted chromanone displays a pattern dictated by the coupling between the protons at positions 5, 6, and 8. For this compound, the proton at C-8 appears as a doublet, the proton at C-6 as a doublet of doublets, and the proton at C-5 as a doublet. The typical coupling constants observed for 7-substituted derivatives are in the range of J5,6 = 8.0 to 8.8 Hz and J6,8 = 1.0 to 2.4 Hz. Current time information in Pasuruan, ID.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 x CH₃ | ~1.45 | s | - |

| H-3 | ~2.70 | s | - |

| H-5 | Varies | d | J5,6 = ~8.0-8.8 |

| H-6 | Varies | dd | J6,5 = ~8.0-8.8, J6,8 = ~1.0-2.4 |

| H-8 | Varies | d | J8,6 = ~1.0-2.4 |

Note: The exact chemical shifts for the aromatic protons (H-5, H-6, H-8) are influenced by the substituent at position 7 and are best confirmed by 2D NMR techniques.

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms in the molecule.

For this compound, the carbonyl carbon (C-4) is the most deshielded, appearing at a chemical shift of approximately 190-195 ppm. The quaternary carbon at C-2 and the carbons of the gem-dimethyl groups have characteristic chemical shifts. The chemical shifts of the aromatic carbons are influenced by the bromo substituent at C-7. Research indicates that for 7-substituted 2,2-dimethylchroman-4-ones, the substituent effect is nicely observed on the ortho- and para- carbons relative to the substituent. Current time information in Pasuruan, ID.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| 2 x C H₃ | ~25-30 |

| C-2 | ~75-80 |

| C-3 | ~45-50 |

| C-4 | ~190-195 |

| C-4a | ~118-122 |

| C-5 | ~125-130 |

| C-6 | ~128-132 |

| C-7 | ~115-120 |

| C-8 | ~120-125 |

| C-8a | ~160-165 |

Note: These are approximate chemical shift ranges. Precise assignment requires experimental data and is often aided by advanced NMR experiments.

For complex molecules like this compound, one-dimensional NMR spectra can have overlapping signals, making unambiguous assignment challenging. Two-dimensional (2D) NMR experiments are instrumental in overcoming this by spreading the signals over two frequency axes, revealing correlations between nuclei. achemblock.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). It is invaluable for establishing the connectivity of protons in the aromatic ring (H-5, H-6, and H-8). achemblock.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. This technique is crucial for definitively assigning the carbon signals corresponding to each protonated carbon in the molecule. achemblock.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is particularly useful for identifying quaternary carbons (like C-2, C-4, C-4a, C-7, and C-8a) by observing their correlations with nearby protons. For instance, the protons of the gem-dimethyl groups would show correlations to C-2 and C-3, and the H-3 protons would show correlations to C-2 and C-4.

Together, these 2D NMR techniques allow for a complete and confident assignment of all ¹H and ¹³C NMR signals of this compound.

The electronic effects of substituents on the aromatic ring of the 2,2-dimethylchroman-4-one scaffold significantly influence the NMR chemical shifts. A systematic study of a series of substituted derivatives allows for the interpretation of these effects, often through correlations with established parameters like Hammett constants. Current time information in Pasuruan, ID.

For 7-substituted 2,2-dimethylchroman-4-ones, the substituent's electronic nature (electron-donating or electron-withdrawing) alters the electron density distribution in the benzene (B151609) ring, thereby shielding or deshielding the nearby nuclei. The bromine atom at the 7-position acts as an electron-withdrawing group via induction and a weak electron-donating group through resonance.

Studies have shown a good correlation between the chemical shifts of the para-carbon (C-4a) and Hammett parameters, indicating that the electronic effects are effectively transmitted through the aromatic system. Current time information in Pasuruan, ID. In contrast, carbons in the meta-position (C-5 and C-8a) often show a poorer correlation. Current time information in Pasuruan, ID. The chemical shifts of the heterocyclic ring protons and carbons (positions 2 and 3) are generally not significantly affected by the substituent on the aromatic ring, demonstrating that the electronic effects are primarily localized to the benzene moiety. Current time information in Pasuruan, ID.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition. cdnsciencepub.com Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio to several decimal places. researchgate.net This high precision allows for the calculation of a unique elemental formula, as the exact masses of atoms are not integers (except for ¹²C).

For this compound, with the molecular formula C₁₁H₁₁BrO₂, the theoretical exact mass can be calculated based on the masses of the most abundant isotopes (¹H, ¹²C, ¹⁶O, ⁷⁹Br and ⁸¹Br). The presence of bromine is readily identified by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The calculated exact mass for the [M]⁺ ion of C₁₁H₁₁⁷⁹BrO₂ is a key piece of data for its definitive identification. Experimental determination of the molecular mass within a narrow tolerance (typically <5 ppm) of the theoretical value using HRMS provides strong evidence for the assigned molecular formula.

Table 3: Theoretical Exact Mass for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

| C₁₁H₁₁⁷⁹BrO₂ | [M]⁺ | 269.9942 |

| C₁₁H₁₁⁸¹BrO₂ | [M]⁺ | 271.9922 |

LC-MS and GC-MS for Purity and Identification

In a typical LC-MS analysis, a C18 reversed-phase column is often utilized for the separation of chromanone derivatives. nih.gov The mobile phase generally consists of a gradient mixture of an aqueous solvent (often with an additive like formic acid to improve ionization) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). nih.gov This setup allows for the efficient separation of compounds based on their polarity. Following chromatographic separation, the eluent is introduced into the mass spectrometer. Using an ionization technique like electrospray ionization (ESI), the molecule is charged, and its mass-to-charge ratio (m/z) is determined. This provides an accurate molecular weight, which is a critical piece of data for confirming the identity of this compound. The technique is sensitive enough to detect and quantify impurities at very low levels. scirp.org

GC-MS is also a valuable tool, particularly for volatile and thermally stable compounds. researchgate.net While chromanones can be analyzed by GC-MS, derivatization may sometimes be employed to increase volatility and improve chromatographic peak shape. nist.gov In this method, the sample is vaporized and separated on a capillary column (e.g., a 5% polysilarylene/95% polydimethylsiloxane (B3030410) copolymer column) before entering the mass spectrometer. nih.gov Electron ionization (EI) is a common ionization method used in GC-MS, which fragments the molecule in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that can be compared against spectral libraries for identification. Both LC-MS and GC-MS are instrumental in establishing the purity profile of the final compound and identifying any byproducts from the synthesis.

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org

Single-Crystal X-ray Diffraction for Unambiguous Structure Confirmation

For instance, the crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde, a related brominated chromone (B188151) derivative, was determined to provide unambiguous confirmation of its molecular geometry. nih.govresearchgate.net In such an experiment, a single, high-quality crystal is exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of reflections. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal is generated. nih.gov From this map, the exact position of each atom in the molecule can be determined.

The data obtained from such an analysis would confirm the fusion of the dihydropyranone and benzene rings, the substitution pattern including the bromine atom at the C7 position and the gem-dimethyl group at the C2 position, and the planarity or conformation of the ring systems. This technique provides the ultimate proof of structure for a novel compound. nih.gov

Below is a table of crystallographic data for the related compound, 7-bromo-4-oxo-4H-chromene-3-carbaldehyde, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₅BrO₃ |

| Molecular Weight | 253.05 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8580 (18) |